1-Phenyldecylhydrazine

Description

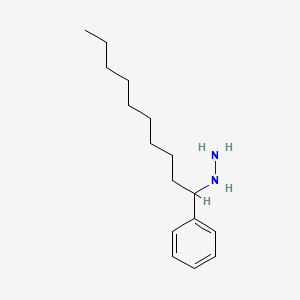

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyldecylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2/c1-2-3-4-5-6-7-11-14-16(18-17)15-12-9-8-10-13-15/h8-10,12-13,16,18H,2-7,11,14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWYNQBWWAKYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C1=CC=CC=C1)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Conformational Analysis of 1 Phenyldecylhydrazine

Spectroscopic Probing of Molecular Architecture

Spectroscopy serves as a fundamental tool for investigating the molecular structure of 1-Phenyldecylhydrazine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information regarding its stereochemistry, functional groups, and electronic properties can be ascertained.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, while advanced 2D NMR techniques can reveal through-bond and through-space correlations, which are essential for conformational analysis.

The temperature dependence of NMR spectra in related hydrazine (B178648) derivatives has been used to study the energy barriers associated with rotation around the N-N bond and nitrogen inversion, processes that define the molecule's conformational dynamics. rsc.org In this compound, the long decyl chain introduces additional conformational flexibility.

Detailed Research Findings:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 6.7-7.3 ppm. The protons on the long decyl chain would appear in the upfield region (approx. 0.8-1.5 ppm), with the terminal methyl (CH₃) group being the most shielded. The protons on the carbon adjacent to the nitrogen (α-CH₂) would be deshielded relative to the rest of the chain. The N-H protons would appear as broader signals whose chemical shift is sensitive to solvent and concentration.

¹³C NMR: The carbon spectrum would complement the proton data, showing signals for the aromatic carbons (approx. 110-150 ppm) and the aliphatic decyl chain carbons (approx. 14-40 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity within the decyl chain by showing correlations between adjacent protons. NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal through-space proximity between the phenyl ring protons and the protons of the decyl chain, providing crucial insights into the preferred spatial arrangement and conformation around the N-N bond.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| Phenyl (Ar-H) | 6.7 - 7.3 | Phenyl (Ar-C) | 110 - 150 |

| N-H | Variable, broad | Decyl (α-CH₂) | ~40 - 50 |

| Decyl (α-CH₂) | ~2.8 - 3.5 | Decyl (-CH₂-)n | 22 - 32 |

| Decyl (-CH₂-)n | 1.2 - 1.6 | Decyl (-CH₃) | ~14 |

| Decyl (-CH₃) | ~0.9 |

Note: These are estimated values based on analogous structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. msu.edu Each functional group possesses characteristic vibrational frequencies, making these methods ideal for confirming the presence of key structural motifs in this compound and gaining insights into its conformational state. ufl.edu

The N-N bond in hydrazine and its derivatives gives rise to specific vibrational modes. researchgate.net Furthermore, the presence of both a phenyl group and a long aliphatic chain results in a complex and information-rich spectrum.

Detailed Research Findings:

N-H Vibrations: The stretching vibrations of the N-H bonds are expected to appear in the 3200-3400 cm⁻¹ region of the IR spectrum. The position and shape of this band can provide information about hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the decyl chain appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Vibrations: The characteristic stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected FT-IR/Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-N | Stretching | ~1100 |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by chromophores, which are the parts of a molecule responsible for its color. msu.edu In this compound, the primary chromophore is the phenylhydrazine (B124118) moiety. The absorption of UV light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectra of arylhydrazides show characteristic absorption bands that can be influenced by substitution and solvent polarity. researchgate.net For this compound, the spectrum is expected to be dominated by the electronic transitions within the phenyl group conjugated with the hydrazine nitrogen atoms.

Detailed Research Findings:

π → π* Transitions: Strong absorption bands are expected due to π → π* transitions within the benzene (B151609) ring. For phenylhydrazine derivatives, these typically occur at wavelengths below 300 nm. researchgate.net

n → π* Transitions: Weaker absorptions at longer wavelengths may arise from n → π* transitions involving the non-bonding electrons on the nitrogen atoms.

The position of the maximum absorbance (λmax) is characteristic of the chromophore. For simple phenylhydrazine systems, λmax values are often observed around 240 nm and 280 nm. The long decyl chain is not expected to significantly alter the position of these electronic transitions as it is not part of the conjugated system.

| Transition Type | Associated Chromophore | Expected λmax (nm) |

| π → π | Phenyl Ring | ~240 |

| π → π | Phenyl Ring | ~280 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org By diffracting a beam of X-rays off a single crystal, one can generate a three-dimensional electron density map, from which the exact positions of atoms, bond lengths, and bond angles can be determined. youtube.com

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as phenylglycine hydrazide, provides a template for the type of information that would be obtained. nih.gov Such an analysis would unequivocally establish the conformation of the molecule in the solid state, including the dihedral angle of the N-N bond and the packing arrangement of the molecules within the crystal lattice, which is influenced by intermolecular forces like hydrogen bonding and van der Waals interactions.

Anticipated Research Findings from a Hypothetical Crystal Structure:

Bond Lengths and Angles: Precise measurements for all covalent bonds (C-C, C-H, C-N, N-N, N-H) and angles would be obtained.

Conformation: The analysis would reveal the solid-state conformation, including the torsion angle about the N-N bond (e.g., gauche, anti, or eclipsed) and the orientation of the phenyl ring relative to the decyl chain. researchgate.netresearchgate.net

Intermolecular Interactions: The crystal packing would show how molecules interact with each other, identifying any hydrogen bonding networks involving the N-H groups and hydrophobic interactions between the decyl chains.

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths/Angles | Geometric details of the molecular frame |

| Torsion Angles | Conformational details (e.g., around N-N bond) |

| Hydrogen Bonds | Specific intermolecular interactions |

Electron Microscopy for Supramolecular Assembly Characterization

Electron microscopy (EM), including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), is a powerful technique for visualizing structures at the nanoscale. Due to its amphiphilic nature—possessing a hydrophilic hydrazine head group and a long hydrophobic decyl tail—this compound has the potential to self-assemble into larger, ordered supramolecular structures in certain solvents. nih.gov

EM would be the ideal tool to characterize the morphology of these assemblies. For instance, similar amphiphilic molecules are known to form micelles, vesicles, nanofibers, or gels. researchgate.net By visualizing samples prepared under various conditions (e.g., different concentrations or solvents), electron microscopy can provide direct evidence of such self-organization.

Potential Research Findings:

Morphology of Assemblies: EM images could reveal the formation of various supramolecular structures. For example, long, entangled nanofibers might be observed by TEM, suggesting a hierarchical self-assembly process.

Dimensions of Structures: The technique would allow for the measurement of the dimensions of these assemblies, such as the diameter of fibers or the size of vesicles.

Reactivity and Reaction Mechanisms of 1 Phenyldecylhydrazine

Elucidation of Reaction Pathways and Intermediates

Understanding the reactivity of 1-Phenyldecylhydrazine commences with the identification of potential reaction pathways and the transient species that govern them. The hydrazine (B178648) group, with its two nitrogen atoms and lone pairs of electrons, is the most reactive site, susceptible to both nucleophilic and redox reactions. Oxidation of the hydrazine moiety can proceed through a series of intermediates, including hydrazyl radicals and diazene (B1210634) species, ultimately leading to the formation of a diazonium ion or cleavage of the N-N bond.

In contrast, the phenyl ring is prone to electrophilic aromatic substitution, where the nature of the decylhydrazinyl substituent dictates the position of incoming electrophiles. The long decyl chain is the most inert part of the molecule, generally requiring harsh conditions, such as the presence of free radicals, to undergo reaction.

Table 1: Postulated Intermediates in the Reactions of this compound

| Intermediate Species | Generating Reaction Type | Subsequent Fate |

| 1-Phenyldecylhydrazyl Radical | Oxidation | Dimerization, further oxidation, or hydrogen abstraction |

| Phenyldecyldiazene | Oxidation | Tautomerization or disproportionation |

| Benzenediazonium (B1195382) ion | Oxidation | Elimination of N2 to form a carbocation |

| Arenium ion (Sigma Complex) | Electrophilic Aromatic Substitution | Deprotonation to restore aromaticity |

Transformations Involving the Hydrazine Moiety

The hydrazine functional group is central to the reactivity of this compound, participating in a variety of chemical transformations.

The terminal nitrogen of the hydrazine moiety in this compound is nucleophilic and readily reacts with electrophilic species. A characteristic reaction of monosubstituted hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones researchgate.netresearchgate.net. This reaction proceeds via a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding 1-phenyldecylhydrazone. The general mechanism involves the formation of a hemiaminal-like intermediate which then dehydrates.

The oxidation of phenylhydrazine (B124118) and its derivatives is a complex process that can be initiated by various oxidizing agents, including metal ions and peroxidases nih.govnih.gov. The oxidation of this compound is expected to proceed through one-electron transfer steps, generating a 1-phenyldecylhydrazyl radical as a key intermediate nih.gov. This radical can then undergo further oxidation to form phenyldecyldiazene, which can be a precursor to a benzenediazonium ion nih.govrsc.org. The ultimate products of oxidation can vary depending on the reaction conditions and the oxidant used, but may include benzene (B151609), azobenzene, and biphenyl (B1667301) derivatives rsc.org.

Conversely, the hydrazine moiety can be cleaved under reductive conditions. For instance, the Wolff-Kishner reduction, which typically converts carbonyls to alkanes via a hydrazone intermediate, demonstrates the stability of the N-N bond under basic conditions but also highlights that under specific, harsh conditions, cleavage can occur pressbooks.pub.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound can undergo electrophilic aromatic substitution, a fundamental reaction of aromatic compounds wikipedia.org. The rate and regioselectivity of this substitution are controlled by the activating and directing effects of the N-decylhydrazinyl substituent. The nitrogen atom directly attached to the ring has a lone pair of electrons that can be delocalized into the aromatic system, thereby activating the ring towards electrophilic attack. This electron-donating effect is primarily directed to the ortho and para positions organicchemistrytutor.comlibretexts.orgunizin.org.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to yield predominantly ortho- and para-substituted products. The steric bulk of the decylhydrazinyl group might lead to a preference for substitution at the less hindered para position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Major Products |

| Nitration | NO₂+ | p-Nitro-1-phenyldecylhydrazine, o-Nitro-1-phenyldecylhydrazine |

| Bromination | Br+ | p-Bromo-1-phenyldecylhydrazine, o-Bromo-1-phenyldecylhydrazine |

| Sulfonation | SO₃ | p-(1-Decylhydrazinyl)benzenesulfonic acid, o-(1-Decylhydrazinyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCO+ | p-Acyl-1-phenyldecylhydrazine, o-Acyl-1-phenyldecylhydrazine |

Decyl Chain Reactivity and Functionalization

The decyl chain, being a long-chain alkane, is generally the least reactive portion of the this compound molecule. Alkanes are characterized by their chemical inertness due to the strength and non-polarity of their C-C and C-H bonds masterorganicchemistry.com. However, under specific conditions, the decyl chain can undergo functionalization, primarily through free-radical reactions libretexts.orgsrmist.edu.inchemistrystudent.com. For instance, in the presence of a suitable initiator and a halogen, free-radical halogenation can occur, leading to the substitution of hydrogen atoms along the decyl chain with halogen atoms youtube.com. The position of substitution is often non-selective, resulting in a mixture of isomers.

Mechanistic Investigations through Kinetic and Isotopic Studies

To gain deeper insight into the reaction mechanisms of this compound, kinetic and isotopic studies can be employed. The kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H (or N-H) bond is broken in the rate-determining step of a reaction libretexts.orgwikipedia.orgepfl.ch. For example, in the oxidation of the hydrazine moiety, replacing the N-H protons with deuterium (B1214612) and observing a significant KIE (kH/kD > 1) would provide evidence for N-H bond cleavage in the rate-limiting step.

Similarly, in electrophilic aromatic substitution, the absence of a primary KIE for the cleavage of the C-H bond at the site of substitution is often indicative of a mechanism where the formation of the arenium ion intermediate is the rate-determining step.

Table 3: Hypothetical Kinetic Isotope Effect Data for Reactions of this compound

| Reaction | Isotopic Substitution | Observed kH/kD | Mechanistic Implication |

| Oxidation of Hydrazine Moiety | N-H vs. N-D | 4.5 | N-H bond cleavage is involved in the rate-determining step. |

| Electrophilic Bromination | C-H vs. C-D at the para position | 1.1 | C-H bond cleavage is not the rate-determining step. |

Theoretical and Computational Investigations of 1 Phenyldecylhydrazine

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like 1-Phenyldecylhydrazine, which contains a long, ten-carbon alkyl chain, MD simulations are invaluable for exploring its conformational landscape.

The molecule's numerous single bonds, particularly within the decyl chain, allow for a vast number of possible three-dimensional arrangements (conformers). MD simulations can sample these conformations by solving Newton's equations of motion for the system, providing insight into which shapes are energetically favorable and most likely to be present under specific conditions (e.g., in a solvent or near a biological target).

In Silico Modeling of Molecular Interactions (Excluding Clinical Human Data)

Given that the structurally related compound phenelzine (B1198762) is an inhibitor of monoamine oxidase (MAO), it is highly probable that this compound also interacts with this enzyme. In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex.

A docking study of this compound into the active site of MAO-A or MAO-B would provide a model of its binding mode. The MAO active site features a hydrophobic cavity and key amino acid residues. The phenyl group of this compound would likely engage in hydrophobic interactions within the cavity. The terminal nitrogen of the hydrazine (B178648) moiety is expected to form crucial interactions, potentially with the flavin adenine (B156593) dinucleotide (FAD) cofactor essential for the enzyme's catalytic activity. The long decyl chain would likely occupy a hydrophobic access channel, and its length and flexibility could influence the compound's affinity and selectivity for the two MAO isoforms (MAO-A and MAO-B).

Table 3: Predicted Molecular Interactions of this compound in the MAO-B Active Site (Note: This table is hypothetical, based on docking studies of other irreversible MAO-B inhibitors.)

| Molecular Moiety of this compound | Potential Interacting Residue/Component in MAO-B | Type of Interaction |

| Phenyl Ring | Tyrosine (Tyr) 398, Tyrosine (Tyr) 435 | Pi-Pi Stacking / Hydrophobic |

| Hydrazine Group | FAD Cofactor, Cysteine (Cys) 172 | Covalent Bond Formation / Hydrogen Bond |

| Decyl Chain | Leucine (Leu) 171, Isoleucine (Ile) 199 | Hydrophobic (Van der Waals) |

Structure-Activity Relationship (SAR) Studies Through Computational Approaches (Excluding Clinical Human Data)

Computational Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological activity. For a potential MAO inhibitor like this compound, computational SAR would explore how modifications to its structure affect its inhibitory potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of analogous compounds. These models are mathematical equations that relate chemical descriptors (e.g., hydrophobicity, electronic properties, steric factors) to activity. By analyzing QSAR models built from known phenylhydrazine-based MAO inhibitors, key structural requirements for activity can be identified.

For the this compound scaffold, SAR analysis would likely highlight:

The Phenylhydrazine (B124118) Moiety: This group is essential for the inhibitory mechanism. Substitutions on the phenyl ring (e.g., with electron-withdrawing or donating groups) would modulate the electronic properties and, consequently, the reactivity of the hydrazine group.

The Alkyl Chain: The length and branching of the alkyl chain are critical. The ten-carbon decyl chain contributes significantly to the molecule's lipophilicity, which affects its ability to cross cell membranes and bind within the hydrophobic active site of MAO. Varying the chain length would likely impact both potency and isoform selectivity.

Table 4: Conceptual Computational SAR for this compound Analogues (Note: This table presents hypothetical relationships based on established SAR principles for MAO inhibitors.)

| Structural Modification | Predicted Effect on MAO-B Inhibition | Rationale |

| Shorten alkyl chain (e.g., to ethyl) | Decrease in potency | Reduced hydrophobic interaction with the enzyme's access channel. |

| Add electron-withdrawing group to phenyl ring | Potential increase in reactivity | Enhances the electrophilic character of the hydrazine, potentially facilitating covalent bond formation. |

| Branching of the decyl chain | Decrease in potency | Steric hindrance may prevent optimal fitting into the binding site. |

| Replace phenyl with a different aromatic system | Variable | Could alter binding affinity and selectivity depending on the new system's size, shape, and electronic properties. |

Advanced Characterization Techniques for Research Advancement of 1 Phenyldecylhydrazine

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of 1-Phenyldecylhydrazine. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments with high confidence.

Precise Molecular Weight Determination: For this compound (C₁₆H₂₈N₂), the theoretical monoisotopic mass can be calculated with high precision. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can experimentally measure this mass, confirming the elemental formula and distinguishing it from other isobaric compounds.

Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments can be used to induce fragmentation of the this compound molecular ion. The resulting fragmentation pattern provides a wealth of structural information. Key fragmentation pathways would likely involve cleavage of the N-N bond, benzylic cleavage, and fragmentation of the decyl chain. Analyzing the high-resolution masses of these fragment ions allows for the precise assignment of their elemental compositions, providing a detailed map of the molecule's structure.

Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Proposed Structure | Theoretical m/z |

|---|---|---|

| [M]+• | C₁₆H₂₈N₂ | 248.2252 |

| [M-C₁₀H₂₁]+ | C₆H₇N₂ | 107.0609 |

| [C₆H₅NH]+ | C₆H₆N | 92.0500 |

Note: This table is illustrative and based on predicted fragmentation patterns. Actual experimental data would be required for confirmation.

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Coupling chromatographic separation techniques with mass spectrometry provides a powerful platform for assessing the purity of this compound and analyzing it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound is amenable to analysis by GC-MS. In this technique, the compound is separated from non-volatile impurities or other components of a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which provides mass information for identification. The retention time from the GC and the mass spectrum from the MS together offer a high degree of certainty in identification and quantification, making it an excellent method for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for both volatile and non-volatile compounds. For this compound, reversed-phase LC could be employed to separate it from polar impurities. The eluent from the LC column is then introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS is particularly useful for analyzing reaction mixtures during the synthesis of this compound or for detecting its presence in various matrices.

Typical Purity Analysis Data from GC-MS

| Parameter | Result |

|---|---|

| Retention Time | Specific to analytical conditions |

| Purity (by peak area %) | >99% (for a pure sample) |

Advanced X-ray Techniques (e.g., SAXS, WAXS) for Solution-Phase Structural Insights

While single-crystal X-ray diffraction can provide detailed atomic-level structural information in the solid state, advanced X-ray scattering techniques like Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are crucial for understanding the behavior of this compound in solution. These techniques can provide insights into the size, shape, and aggregation state of molecules in a non-crystalline environment.

Small-Angle X-ray Scattering (SAXS): SAXS is sensitive to larger-scale structures, typically in the range of 1 to 100 nanometers. For this compound in solution, SAXS could be used to investigate the formation of micelles or other aggregates. The long decyl chain might lead to self-assembly in certain solvents, and SAXS data can provide information on the size and shape of these aggregates.

Wide-Angle X-ray Scattering (WAXS): WAXS probes shorter-range order and can provide information about the packing of molecules. In a concentrated solution or a liquid crystalline phase of this compound, WAXS could reveal characteristic distances between molecules, offering insights into the local ordering.

Surface-Sensitive Techniques (e.g., XPS, AFM) for Interfacial Studies

The interfacial behavior of this compound, particularly its interaction with surfaces, can be investigated using surface-sensitive techniques.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical state of the top few nanometers of a surface. If this compound is adsorbed onto a substrate, XPS can confirm its presence and provide information about the chemical environment of its constituent elements (carbon, nitrogen). This can be useful for studying surface modification or the formation of thin films.

Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of surfaces. It can be used to visualize thin films or adsorbed layers of this compound on a substrate. AFM can reveal information about film morphology, roughness, and the presence of any self-assembled structures on the surface.

Thermal Analysis Techniques (e.g., TGA, DSC) for Decomposition Pathways

Understanding the thermal stability and decomposition behavior of this compound is critical for its safe handling, storage, and application. Thermal analysis techniques provide valuable data in this regard.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram of this compound would reveal the temperature at which it begins to decompose and the extent of mass loss at different temperatures. This information is crucial for determining its thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram can identify phase transitions such as melting, crystallization, and glass transitions. For this compound, DSC could be used to determine its melting point and to study the energetics of its decomposition, indicating whether the process is exothermic or endothermic.

Illustrative Thermal Analysis Data for a Hydrazine (B178648) Derivative

| Technique | Parameter | Observation |

|---|---|---|

| TGA | Onset of Decomposition | Temperature at which significant mass loss begins |

| TGA | Residue at High Temp. | Percentage of material remaining after decomposition |

| DSC | Melting Point (Tm) | Temperature of the endothermic melting peak |

Note: The values in this table are representative and would need to be determined experimentally for this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon |

Applications of 1 Phenyldecylhydrazine in Advanced Chemical Synthesis and Materials Science

Utilization as a Synthetic Intermediate in Organic Transformations

Specific examples of 1-Phenyldecylhydrazine being used as a synthetic intermediate in organic transformations have not been documented in available literature. In principle, as a hydrazine (B178648) derivative, it could potentially participate in reactions typical of this class of compounds. The presence of a phenyl group and a long decyl chain might influence its reactivity and solubility, making it suitable for certain organic media.

Hydrazine derivatives are broadly used as versatile intermediates in organic synthesis. For instance, they are key precursors in the Fischer indole (B1671886) synthesis to produce indole rings, which are prevalent in many biologically active compounds. They also serve as building blocks for the synthesis of various nitrogen-containing heterocycles like pyrazoles and pyridazines.

Role in the Synthesis of Complex Organic Molecules

There is no specific information available detailing the role of this compound in the synthesis of complex organic molecules. Generally, substituted hydrazines can be incorporated into larger molecular frameworks. The long decyl chain of this compound could be exploited to introduce lipophilic properties into a target molecule, which can be advantageous in pharmaceutical or materials science applications where solubility in nonpolar environments is desired.

Integration into Novel Material Architectures

No research has been found on the integration of this compound into novel material architectures. However, hydrazine derivatives have been utilized in materials science. For example, they can be used to functionalize polymer surfaces or nanoparticles. The hydrazine group can react with carbonyl groups on a material's surface to form hydrazone linkages, thereby grafting specific functionalities. The long alkyl chain of this compound could potentially be used to create hydrophobic or self-assembling monolayers on surfaces.

Catalytic Applications and Ligand Development

There are no documented catalytic applications or instances of ligand development specifically involving this compound. Hydrazine and its derivatives can serve as ligands for transition metals, forming complexes that may exhibit catalytic activity. The nitrogen atoms of the hydrazine moiety can coordinate to a metal center. The substituents on the hydrazine, in this case, a phenyl and a decyl group, would influence the electronic and steric properties of the resulting metal complex, which in turn would affect its catalytic performance.

Future Research Directions and Emerging Paradigms for 1 Phenyldecylhydrazine

Development of Novel Synthetic Routes

The synthesis of asymmetrically substituted hydrazines like 1-Phenyldecylhydrazine has traditionally relied on classical methods that can be limited by harsh conditions, low yields, and the generation of significant waste. Future research will undoubtedly focus on the development of more efficient, sustainable, and versatile synthetic routes.

Green Chemistry Approaches: The principles of green chemistry are increasingly influential in synthetic design. For this compound, this could involve the adoption of solvent-free reaction conditions or the use of environmentally benign solvents. Microwave-assisted organic synthesis (MAOS) represents a promising avenue, as it can dramatically reduce reaction times and improve yields. A hypothetical comparison between conventional and microwave-assisted synthesis of a precursor to this compound is presented in Table 1. This approach has been successfully used for the rapid and efficient one-pot preparation of hydrazides directly from carboxylic acids and hydrazine (B178648) hydrate (B1144303), a method that is superior to conventional heating in terms of energy consumption and waste generation acs.org.

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 6-9 hours | 60-200 seconds |

| Energy Consumption | High | 180-400 times less |

| Solvent Use | Often requires organic solvents | Can be performed solvent-free |

| Yield | Moderate to Good | Good to Excellent |

| Environmental Factor | High | Significantly Reduced |

| This is an interactive data table based on data for analogous reactions. |

Catalytic Methods: The development of novel catalytic systems is another key research direction. This includes the use of transition metal catalysts, such as palladium or nickel complexes, for the cross-coupling of phenylhydrazine (B124118) with decyl halides or their equivalents. Photocatalysis, using visible light to drive reactions, offers a mild and sustainable alternative for forming C-N bonds rsc.org. Furthermore, the use of solid hydrogenation catalysts like palladium on carbon (Pd/C) for the synthesis of phenylhydrazine hydrochloride from benzene (B151609) diazonium chloride could be adapted for large-scale and safer production of precursors mdpi.com.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful technology for the safe, scalable, and efficient production of chemical compounds, including hydrazine derivatives rsc.orgresearchgate.net. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in microreactors can lead to higher yields, improved safety (especially when handling energetic materials like hydrazines), and easier scale-up rsc.org. A flow-based synthesis of this compound could involve the reaction of phenylhydrazine with decanal (B1670006) followed by in-line reduction, or the direct alkylation of phenylhydrazine with a decyl derivative in a heated and pressurized flow system.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules with desired properties. For this compound, these computational tools can accelerate the identification of new derivatives with enhanced biological activity or material properties.

In Silico Screening and QSAR: Virtual screening of large compound libraries is a cornerstone of modern drug discovery. By creating a virtual library of this compound derivatives with diverse substitutions on the phenyl ring or modifications to the decyl chain, researchers can use computational docking to predict their binding affinity to specific biological targets rsc.orgresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these derivatives with their predicted activities, enabling the rational design of more potent compounds researchgate.net.

Predictive Reaction Modeling: Machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions, including yields and potential side products rsc.orgresearchgate.net. For the synthesis of this compound derivatives, ML models trained on large datasets of known reactions could help in selecting the optimal reaction conditions, catalysts, and substrates, thereby reducing the number of trial-and-error experiments researchgate.netacs.org. Deep learning models, in particular, have shown promise in predicting complex organic reactions with high accuracy ljmu.ac.uk.

De Novo Design: Generative AI models can design entirely new molecules with specific desired properties from the ground up spectroscopyonline.comnih.gov. By providing the model with a set of target properties, such as high affinity for a particular receptor and favorable pharmacokinetic profiles, it is conceivable to generate novel hydrazine-based structures inspired by the this compound scaffold but with improved characteristics. This approach has the potential to vastly expand the accessible chemical space for drug discovery.

Exploration of Undiscovered Reactivity Modes

The hydrazine moiety is a versatile functional group with a rich and underexplored reactivity profile. Future research on this compound should aim to uncover novel transformations that go beyond its traditional role as a nucleophile or a precursor to hydrazones.

Photocatalysis and Electrochemistry: The application of photocatalysis and electrochemistry can unlock new reaction pathways for hydrazine derivatives. Visible-light photocatalysis has been shown to enable the cleavage of N-N bonds in hydrazines and hydrazides under mild conditions, providing a novel route to secondary amines rsc.org. The electrochemical oxidation of hydrazones can lead to the formation of various heterocyclic compounds and can be used for direct C(sp2)–H functionalization, offering a sustainable and efficient way to synthesize complex molecules rsc.org. The electrochemical behavior of this compound could be investigated to explore its potential in electrosynthesis, where applying a specific anodic potential could selectively oxidize the hydrazine moiety and trigger novel cyclization or coupling reactions researchgate.net.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions. Recently, engineered imine reductases have been developed for the enantioselective reduction of hydrazones to chiral hydrazines researchgate.net. This opens up the possibility of synthesizing enantiomerically pure derivatives of this compound, which could have significant implications for their biological activity. The potential for other enzymatic transformations, such as selective oxidation or acylation, remains a fertile ground for investigation.

Novel Cyclization and Multicomponent Reactions: The hydrazine group is a key component in the synthesis of many nitrogen-containing heterocycles. Exploring novel cyclization reactions of this compound with various bifunctional reagents could lead to the discovery of new heterocyclic scaffolds with interesting properties. Three-component reactions, where this compound, an aldehyde or ketone, and a third component are combined in a single step, could provide rapid access to a diverse range of complex molecules mdpi.com.

Advanced Methodologies for Studying Mechanistic Pathways

A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. The application of advanced analytical and computational techniques will be instrumental in elucidating the intricate mechanistic details of reactions involving this compound.

Computational Chemistry: Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms, predicting transition state geometries, and calculating activation energies rsc.orgresearchgate.netresearchgate.net. For reactions involving this compound, DFT calculations can be used to model different possible pathways, identify key intermediates, and rationalize experimental observations researchgate.netrsc.org. For instance, DFT studies on the decomposition of hydrazine on catalytic surfaces have provided valuable insights into the bond-breaking and bond-forming steps involved rsc.orgresearchgate.netrsc.org.

In Situ Spectroscopy: The direct monitoring of reactions as they occur provides a wealth of information about reaction kinetics and the formation of transient intermediates. In situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, products, and intermediates in real-time spectroscopyonline.comnih.gov. This has been successfully applied to study the hydrazone formation reaction between ninhydrin (B49086) and phenylhydrazine nih.gov.

Advanced Mass Spectrometry: Modern mass spectrometry techniques, particularly when coupled with soft ionization methods like electrospray ionization (ESI), are highly effective for detecting and characterizing reactive intermediates in complex reaction mixtures nih.gov. By carefully designing experiments, it is possible to trap and identify transient species in reactions of this compound, providing direct evidence for proposed mechanistic pathways. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) can be a powerful tool for the quantitative analysis of hydrazine derivatives and their reaction products researchgate.netnih.gov.

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions in parallel, which can be invaluable for mechanistic studies nih.govacs.org. By systematically varying parameters such as catalyst, solvent, temperature, and reactant concentrations, and analyzing the results with statistical methods, it is possible to quickly map out the reaction landscape and gain insights into the factors that control reactivity and selectivity.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 1-Phenyldecylhydrazine in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (JIS T 8116) and protective eyewear (JIS T 8147). Work in a fume hood with long-sleeved clothing to minimize skin exposure. Store the compound in a cool, dry environment, and avoid contact with oxidizing agents. Refer to toxicological profiles for hazard mitigation, as it may exhibit carcinogenic and sensitization risks .

Q. What are the standard protocols for synthesizing this compound?

- Methodological Answer : A validated synthesis involves:

Diazotization : React aniline with sodium nitrite in HCl at 0–5°C to form diazonium salts.

Reduction : Treat the diazonium solution with sodium sulfite and NaOH at 80–85°C (pH 6.2–6.7).

Acid Precipitation : Add HCl at 70°C to precipitate phenylhydrazine hydrochloride.

Neutralization : Alkali treatment at 50–60°C yields the free base .

| Step | Key Parameters | Yield Optimization Tips |

|---|---|---|

| Diazotization | 0–5°C, pH control | Use excess HCl for stability |

| Reduction | 80–85°C, pH 6.2–6.7 | Stirring duration ≥1.5 hours |

| Neutralization | 50–60°C, 1 hour stirring | Post-reaction settling ≥8 hrs |

Q. How can phenylhydrazone derivatives be reliably synthesized for carbonyl group detection?

- Methodological Answer : React this compound with aldehydes/ketones in ethanol under reflux (1–3 hours). Monitor pH (4–6) and temperature (60–80°C) to avoid decomposition. Crystalline precipitates are typically filtered and recrystallized for purity. IR spectroscopy confirms hydrazone formation .

Advanced Research Questions

Q. How can experimental conditions be optimized to address variability in phenylhydrazone precipitation?

- Methodological Answer : Variability arises from pH, temperature, and reagent ratios. Use a fractional factorial design to test parameters:

- pH : 3.5–6.5 (optimum ~4.5 for aldehyde detection).

- Temperature : 50–90°C (higher temps accelerate reaction but risk decomposition).

- Molar Ratios : 1:1.2 (carbonyl compound:hydrazine) to ensure complete conversion.

AI tools like PubCompare.ai can identify optimal protocols from literature .

Q. What analytical methods are most effective for quantifying this compound in complex mixtures?

- Methodological Answer :

- Spectrophotometry : Use phosphomolybdic acid (PMA) in 0.1 M HCl. Absorbance is measured at 690 nm after 30-minute reaction .

- HPLC : C18 column with UV detection (254 nm). Mobile phase: Acetonitrile/water (70:30) + 0.1% TFA. Retention time: ~6.2 minutes .

Q. How should researchers resolve contradictions in toxicity data across studies?

- Methodological Answer : Apply evidence consistency criteria from ATSDR:

- Upgrade confidence if studies show concordance across species, exposure routes, and endpoints.

- Downgrade confidence for high risk of bias (e.g., unblinded studies, incomplete outcome reporting). Use meta-analytical tools to harmonize datasets .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites.

- QSAR Models : Correlate substituent effects (e.g., phenyl ring modifications) with reaction kinetics.

Tools like Gaussian or ORCA are recommended for simulating transition states .

Data Contradiction Analysis

Q. How to interpret conflicting results in phenylhydrazone melting points for carbonyl identification?

- Methodological Answer : Discrepancies may stem from impurities or polymorphic forms. Validate results via:

Recrystallization : Use ethanol/water mixtures for purity.

DSC Analysis : Confirm melting point consistency.

Cross-Validation : Compare with NMR/IR data for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.